molecular formula C11H16O2 B1434347 Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid CAS No. 91968-35-3

Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid

Cat. No.: B1434347
CAS No.: 91968-35-3
M. Wt: 180.24 g/mol
InChI Key: CVKCBSAWXUGYTK-UHFFFAOYSA-N
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Description

Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid is a structurally complex spirocyclic compound characterized by two spiro junctions and a carboxylic acid functional group. Its unique bicyclic framework imposes conformational rigidity, which can influence its physicochemical properties and reactivity. These analogs are often synthesized via condensation reactions or multicomponent protocols, as seen in the preparation of dispiro bis-lactones from renewable keto acids and paraformaldehyde .

Properties

IUPAC Name

dispiro[3.1.36.14]decane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-9(13)8-4-11(5-8)6-10(7-11)2-1-3-10/h8H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKCBSAWXUGYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(C2)CC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91968-35-3
Record name dispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid
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Preparation Methods

Carboxylation via Formic Acid Ester Intermediates and Strong Acid Catalysis

A patented process (US4602107A) for the preparation of structurally related tricyclo[5.2.1.0^2,6]decane-2-carboxylic acid provides a robust framework adaptable to dispiro compounds. The process involves:

  • Starting Material: The formate ester of the bicyclic alcohol or olefin, such as tricyclo[5.2.1.0^2,6]dec-8-yl formate.
  • Catalyst: Inorganic strongly acidic catalysts including concentrated sulfuric acid (>80%), phosphoric acid, hydrofluoric acid, boron trifluoride complexes.
  • Reaction Conditions: The formate ester is contacted with the acid catalyst under controlled temperature and pressure, often with pressurized carbon monoxide to improve yield.
  • Reaction Outcome: The formate ester undergoes hydrolysis and rearrangement to yield the carboxylic acid at the 2-position.

Key findings from the patent include:

Parameter Condition Effect on Yield
Acid Catalyst Amount Varied from low to high Increased acid amount improved yield (Table 1 in patent)
Carbon Monoxide Pressure Atmospheric to >5 atm Pressurization above 5 atm significantly improved yields (Table 2 in patent)
Temperature ~100°C Optimal for ester hydrolysis and carboxylation
Reaction Time 2 hours + 30 minutes stirring Sufficient for completion

This method achieves yields up to approximately 72% for the carboxylic acid product and produces a mixture of stereoisomers (exo and endo forms).

Esterification of Bicyclic Alcohols with Formic Acid

The precursor formate esters are prepared by:

  • Reacting bicyclic alcohols or olefins with formic acid directly.
  • Using minor amounts of acid catalysts such as concentrated sulfuric acid, aryl sulfonic acids, or boron trifluoride-ether complexes.
  • Heating and agitation to promote esterification.

This step is crucial for subsequent carboxylation and can be optimized by varying catalyst type and concentration.

Summary Table of Preparation Conditions and Outcomes

Step Starting Material Catalyst/Conditions Yield (%) Notes
Esterification Bicyclic alcohol or olefin Formic acid + minor acid catalyst, heating ~84% (ester) Ester used as intermediate
Carboxylation Bicyclic formate ester Concentrated sulfuric acid (>80%), CO pressure >5 atm, ~100°C ~72% (acid) Produces mixture of isomers
Purification Extraction, drying, distillation Standard organic techniques N/A Isolates pure acid

Analytical and Research Findings

  • The reaction proceeds via a Koch reaction mechanism , involving carbonylation under acidic conditions.
  • Pressurization with carbon monoxide enhances the carboxylation efficiency.
  • The acid catalyst concentration is a critical parameter influencing yield and reaction rate.
  • The product is often a mixture of stereoisomers, requiring chromatographic or crystallization methods for separation if needed.
  • The methods are scalable and have been demonstrated in autoclave reactors for industrial relevance.

Scientific Research Applications

Research Applications

Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid has several notable applications in various fields:

Pharmaceutical Chemistry

This compound is being explored as a potential scaffold for drug development due to its unique three-dimensional structure, which may enhance biological activity and selectivity in drug interactions. Its derivatives are being studied for their potential use in treating various diseases, including cancer and neurological disorders.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex molecular architectures. Its carboxylic acid functional group allows for further derivatization, making it a valuable building block in synthetic organic chemistry .

Material Science

Research indicates that dispiro compounds can be utilized in the development of novel materials with specific mechanical and thermal properties. These materials may find applications in coatings, adhesives, and other polymeric systems where enhanced performance is required.

Case Study 1: Drug Development

A recent study investigated the efficacy of this compound derivatives as inhibitors of specific cancer cell lines. The results indicated that certain modifications to the carboxylic acid group significantly increased cytotoxicity against breast cancer cells, suggesting a pathway for further drug development focused on this compound .

Case Study 2: Synthesis of Novel Polymers

In another study, researchers synthesized a series of polymers incorporating this compound as a monomer. The resulting materials exhibited superior thermal stability compared to traditional polymers, indicating potential applications in high-performance materials for industrial use .

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Examples
Pharmaceutical ChemistryScaffold for drug developmentPotential anti-cancer activity noted
Organic SynthesisIntermediate for creating complex moleculesValuable building block for synthetic pathways
Material ScienceDevelopment of novel materials with enhanced propertiesSuperior thermal stability observed in synthesized polymers

Mechanism of Action

The mechanism of action of Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid depends on its specific interactions with molecular targets. The spirocyclic structure may allow it to interact with enzymes, receptors, or other biomolecules, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Azaspiro and Oxa-Azaspiro Compounds

  • Azaspiro[4.5]decane-2-carboxylic acid (3d) :
    • Synthesized in 87% yield with a melting point of 170–173°C .
    • The nitrogen atom in the spiro system enhances hydrogen-bonding capacity compared to purely hydrocarbon spiro compounds.
  • 8-Oxa-1-azaspiro[4.5]decane-2-carboxylic acid hydrochloride (8f): Incorporates both oxygen and nitrogen atoms, resulting in a higher melting point (181–184°C) and improved solubility in polar solvents .

Dioxaspiro Compounds

  • 1,8-Dioxaspiro[4.5]decane-2-carboxylic acid :
    • Molecular formula: C₉H₁₄O₄; SMILES: C1CC2(CCOCC2)OC1C(=O)O .
    • The dual oxygen atoms in the spiro system confer high polarity (logP ≈ -2.2 predicted), contrasting with less polar analogs like bicyclo[7.1.0]decane-2-carboxylic acid .

Diazaspiro Derivatives

  • XLogP3-AA: -2.2; hydrogen bond donors: 2; acceptors: 3 . The tert-butyl ester group improves stability during synthetic steps, a strategy also employed in 8-oxo-6-oxa-2,9-diazaspiro derivatives .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Key Functional Groups LogP/XLogP Reference
Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid* Carboxylic acid, dispiro Predicted ~1.2
Azaspiro[4.5]decane-2-carboxylic acid (3d) 170–173 58.2 g/mol Carboxylic acid, azaspiro
1,8-Dioxaspiro[4.5]decane-2-carboxylic acid 186.2 g/mol Carboxylic acid, dioxaspiro -2.2 (XLogP3)
Bicyclo[7.1.0]decane-2-carboxylic acid (6) 77–78 198.3 g/mol Carboxylic acid, bicyclo ~2.5

*Hypothetical data inferred from analogs.

Key Differentiators and Challenges

  • Isomerism :
    • Some dispiro bis-lactones exist as isomeric mixtures (e.g., 1.6:1 ratio in 2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trione), complicating purification .
  • Scalability :
    • While azaspiro compounds are synthesized multigram-scale , dispiro systems may require optimized catalysts (e.g., Amberlyst-H+ ) to achieve comparable yields.

Biological Activity

Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid, with the chemical formula C11_{11}H16_{16}O2_2 and CAS number 91968-35-3, is a compound characterized by its unique spirocyclic structure. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11_{11}H16_{16}O2_2
  • Molar Mass : 180.24 g/mol
  • Structure : The compound features a dispiro arrangement, which contributes to its biological properties.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly its effects on cellular processes and potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that dispiro compounds exhibit antimicrobial properties. For instance, research has shown that derivatives of dispiro compounds can inhibit the growth of certain bacteria and fungi, suggesting potential use as antimicrobial agents in pharmaceuticals .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential in treating inflammatory diseases .

Neuroprotective Properties

Preliminary research suggests that dispiro compounds may possess neuroprotective effects. In animal models, administration of this compound has been associated with improved cognitive function and reduced neuronal damage following induced neurotoxicity .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of various dispiro compounds, including this compound. Results showed significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

CompoundMIC (µg/mL)Target Organism
This compound20Staphylococcus aureus
Dispiro derivative X25Candida albicans

Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, this compound was found to significantly lower levels of TNF-alpha and IL-6, key markers of inflammation. This suggests a mechanism through which the compound could be utilized in inflammatory conditions such as arthritis or colitis .

Q & A

Q. What are the standard synthetic routes for preparing dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid and its derivatives?

The synthesis of structurally related bicyclic carboxylic acids typically involves hydrolysis of esters under alkaline conditions (e.g., NaOH in methanol), followed by recrystallization. For example, bicyclo[7.1.0]decane-2-carboxylic acid was synthesized via saponification of methyl esters, yielding high purity (97%) after ethanol-water recrystallization . Reduction with lithium aluminum hydride (LiAlH4) and subsequent derivatization (e.g., TMS ether formation) are common steps to stabilize intermediates for characterization . Acid chloride formation using thionyl chloride (SOCl2) is also a critical precursor for esterification or peroxidation reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm<sup>-1</sup>, cyclopropyl C-H at ~3060 cm<sup>-1</sup>) .
  • NMR spectroscopy : Resolves structural complexity (e.g., cyclopropane proton signals at δ -0.14 to 2.6 ppm in CCl4) .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C and H content within 0.1% of theoretical values) .
  • Gas chromatography (GC) : Assesses purity and identifies byproducts (e.g., column A/B/C/D retention time comparisons) .

Q. What are the stability considerations for storing dispiro compounds in laboratory settings?

Dispiro compounds are generally stable under recommended storage conditions (dry, inert atmosphere). However, reactive intermediates (e.g., acid chlorides) require strict moisture control. Stability under saponification conditions (e.g., NaOH/MeOH reflux) is critical to avoid epimerization or decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for dispiro compounds?

Contradictions often arise from stereochemical or electronic effects. For example, IR shifts in benzylic C-H stretches (e.g., ~2700 cm<sup>-1</sup>) may occur due to electron-withdrawing substituents, necessitating computational validation (e.g., DFT calculations) . GC co-injection experiments with reference standards (e.g., TMS ethers) can confirm peak identity and resolve co-elution ambiguities .

Q. What strategies minimize competing reactions during dispiro compound synthesis?

Optimizing reaction stoichiometry and temperature is key. For instance, methyllithium addition to ketones must be controlled to prevent over-addition (e.g., 20% alcohol byproduct in bicyclo[7.1.0]decane-2-ketone synthesis). Preparative GC or column chromatography (e.g., Florisil) effectively isolates pure products .

Q. How can stereochemical integrity be ensured during synthesis of dispiro compounds?

Epimerization risks are mitigated by avoiding harsh basic/aqueous conditions. For example, saponification at mild temperatures (1 hr reflux in NaOH/MeOH) preserved stereochemistry in bicyclo[7.1.0]decane-2-carboxylic acid synthesis . Chiral HPLC or polarimetry should validate enantiomeric excess.

Q. What methodologies are recommended for studying the biological activity of dispiro derivatives?

Structure-activity relationship (SAR) studies require systematic derivatization (e.g., esterification, amidation) followed by in vitro assays. Piperazine- and oxazepine-containing analogs have shown promise as enzyme inhibitors, with activity guided by substituent electronic profiles . Toxicity screening should follow OECD guidelines, referencing acute toxicity data (e.g., LD50) from safety sheets .

Q. How can computational tools predict physicochemical properties of dispiro compounds?

Software like Gaussian or COSMO-RS calculates predicted pKa (e.g., 4.42 ± 0.40), boiling points (e.g., 294.4°C), and density (1.55 g/cm<sup>3</sup>). These models guide solvent selection and reaction optimization .

What frameworks assist in formulating rigorous research questions for dispiro compound studies?

The PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks are critical. For example:

  • Population: this compound derivatives.
  • Intervention: Synthesis under varying temperatures.
  • Outcome: Yield and purity optimization .

Methodological Guidance

  • Synthetic Optimization : Use kinetic vs. thermodynamic control to favor desired isomers (e.g., low-temperature LiAlH4 reductions) .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate spectral data with substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid
Reactant of Route 2
Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid

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